molecular formula C12H12O3 B8725963 Methyl 2-hydroxy-2-phenylpent-3-ynoate CAS No. 92956-83-7

Methyl 2-hydroxy-2-phenylpent-3-ynoate

Cat. No. B8725963
CAS RN: 92956-83-7
M. Wt: 204.22 g/mol
InChI Key: WZZYNHDSJKOOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-2-phenylpent-3-ynoate is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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properties

CAS RN

92956-83-7

Product Name

Methyl 2-hydroxy-2-phenylpent-3-ynoate

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-hydroxy-2-phenylpent-3-ynoate

InChI

InChI=1S/C12H12O3/c1-3-9-12(14,11(13)15-2)10-7-5-4-6-8-10/h4-8,14H,1-2H3

InChI Key

WZZYNHDSJKOOJS-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CC=CC=C1)(C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Propynylmagnesium bromide (0.2 mole) was made from magnesium (4.8 g., 0.2 g. atom) ethyl bromide (21.8 g., 0.2 mole) and excess propyne gas in 400 ml. of THF. The Grignard reagent then was siphoned under nitrogen into an addition funnel and added dropwise over a 40 minute period to a cooled solution of methyl phenylglyoxylate (32.8 g., 0.2 mole) in 200 ml. of THF. A slight temperature rise took place. The reaction mixture was stirred for 24 hours, and then poured onto a slurry of ice and 25 ml. conc. HCl. Ether was added, and the layers were separated. Several more ether extracts were made and the organic extracts combined and dried. The volatile components were stripped subsequently in vacuo and the residue distilled to yield 13.1 g. (32%) of the product, b.p. 109°-12° (0.2 mm.). The oil solidified on standing and melted at 64°-65° after recrystallization from 20°-40° petroleum ether.
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